[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Physicochemical profiling Drug-likeness Lead optimization

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (CAS 309282-76-6) is a heterocyclic sulfonamide featuring a morpholine-4-sulfonyl group at the 5-position of a thiophene ring and an acetic acid side chain at the 2-position. With a molecular formula of C₁₀H₁₃NO₅S₂ and a molecular weight of 291.34 g/mol, it belongs to the class of 2-thiopheneacetic acid derivatives and is primarily used as a synthetic intermediate in pharmaceutical research.

Molecular Formula C10H13NO5S2
Molecular Weight 291.3 g/mol
CAS No. 309282-76-6
Cat. No. B1333017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
CAS309282-76-6
Molecular FormulaC10H13NO5S2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O
InChIInChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13)
InChIKeyVTNRTTDFAKWFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Morpholine-4-sulfonyl)-thiophen-2-yl-acetic acid (309282-76-6): A Bifunctional Thiophene Building Block for Medicinal Chemistry Derivatization


[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (CAS 309282-76-6) is a heterocyclic sulfonamide featuring a morpholine-4-sulfonyl group at the 5-position of a thiophene ring and an acetic acid side chain at the 2-position . With a molecular formula of C₁₀H₁₃NO₅S₂ and a molecular weight of 291.34 g/mol, it belongs to the class of 2-thiopheneacetic acid derivatives and is primarily used as a synthetic intermediate in pharmaceutical research [1]. Key computed properties include a topological polar surface area (TPSA) of 83.91 Ų and a LogP of 0.3961, placing it in a favorable polarity range for drug-like molecules . The compound is supplied by multiple vendors (Enamine, Sigma-Aldrich, Fujifilm Wako, TRC) at purities typically ranging from 95% to 98+% .

Why 5-(Morpholine-4-sulfonyl)-thiophen-2-yl-acetic acid Cannot Be Replaced by Simpler Thiophene Acetic Acids


Simple thiophene-2-acetic acid (CAS 1918-77-0, LogP ~1.18–1.52, pKa ~4.0–4.2) lacks both the sulfonyl linker and the morpholine heterocycle . The morpholine-4-sulfonyl substitution substantially alters the physicochemical profile: it reduces LogP by approximately 0.8–1.1 log units (from ~1.2–1.5 down to ~0.4) and increases TPSA from ~65.5 Ų to 83.91 Ų, enhancing aqueous solubility at the cost of membrane permeability [1]. The sulfonyl group also introduces a hydrogen bond acceptor network (5 H-bond acceptors vs. 2 for the parent acid) that is absent in non-sulfonylated analogs such as morpholin-4-yl-thiophen-2-yl-acetic acid (CAS 870860-34-7, MW 227.28), where the morpholine is directly attached to the thiophene without the sulfonyl spacer . These differences mean that the compound cannot serve as a physicochemical or pharmacological surrogate for its simpler analogs, and vice versa, in structure-activity relationship (SAR) studies, fragment-based screening, or library synthesis—each scaffold occupies a distinct region of chemical space.

Quantitative Differentiation Evidence: 5-(Morpholine-4-sulfonyl)-thiophen-2-yl-acetic acid vs. Closest Analogs


LogP Shift of ~0.8–1.1 Units vs. Parent Thiophene-2-acetic Acid Confers Differential Polarity and Solubility Profile

The target compound exhibits a substantially lower computed LogP than its parent scaffold thiophene-2-acetic acid. ChemScene reports a LogP of 0.3961 for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid . In contrast, thiophene-2-acetic acid (CAS 1918-77-0) has reported LogP values of 1.18 (measured partition coefficient) to 1.52 (ChemAxon predicted) [1]. The morpholine-4-sulfonyl substitution thus reduces lipophilicity by approximately 0.8 to 1.1 log units, shifting the compound into a more hydrophilic range that favors aqueous solubility over passive membrane permeability.

Physicochemical profiling Drug-likeness Lead optimization

TPSA Increase of ~18 Ų vs. Thiophene-2-acetic Acid Expands Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is 83.91 Ų as reported by ChemScene . The parent thiophene-2-acetic acid has a computed PSA of 65.54 Ų [1]. The addition of the morpholine-4-sulfonyl group increases TPSA by approximately 18 Ų, a magnitude that can meaningfully affect oral bioavailability predictions (compounds with TPSA < 140 Ų are generally considered orally bioavailable, while TPSA > 60–70 Ų begins to reduce blood-brain barrier penetration) [2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Derivative BDBM34345 (Amide Conjugate) Demonstrates HIV-1 Gag-Pol Inhibition with IC₅₀ 7.35 µM, Validating the Scaffold's Utility for Protease-Targeted Libraries

The carboxylic acid handle of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid enables straightforward amide coupling to generate screening library members. One such derivative, BDBM34345 (2-[[2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide; MLS000053467), was tested against HIV-1 Gag-Pol polyprotein in a fluorescence resonance energy transfer (FRET) assay and exhibited an IC₅₀ of 7.35 × 10³ nM (7.35 µM) at pH 8.0, 2°C [1]. While this potency is modest, the structural complexity of the derivative—incorporating both the morpholine sulfonyl thiophene and a phenylthiophene carboxamide—demonstrates the scaffold's compatibility with parallel library synthesis and its capacity to engage protease targets. The parent acid itself serves as the key intermediate for generating such amide derivatives [2].

HIV protease Antiviral screening Amide derivatization

Sodium Salt (CAS 1007012-31-8) Offers Alternative Solid Form with Modestly Higher LogP (0.52 vs. 0.40) for Formulation Screening

The sodium salt of the target compound, sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate (CAS 1007012-31-8), is commercially available and provides a direct salt-form comparator. Fluorochem reports a LogP of 0.5248 for the sodium salt , compared to 0.3961 for the free acid . The molecular weight increases from 291.34 to 313.32 g/mol upon salt formation. Both forms share identical hydrogen bond acceptor counts (5) and the same Fsp³ value of 0.5 .

Salt selection Solid-state chemistry Formulation development

Thiomorpholine Analog (C₁₀H₁₃NO₄S₃, MW 307.41) Offers an Isosteric Replacement with Altered Sulfur Content for Metabolic Stability Tuning

2-[5-(Thiomorpholine-4-sulfonyl)thiophen-2-yl]acetic acid (C₁₀H₁₃NO₄S₃, MW 307.41) represents the thiomorpholine isostere of the target compound (C₁₀H₁₃NO₅S₂, MW 291.34) . The replacement of morpholine oxygen with thiomorpholine sulfur increases molecular weight by ~16 Da and introduces an additional sulfur atom that may undergo S-oxidation, a metabolic pathway that can be exploited for prodrug design or avoided for metabolic stability depending on the project goals [1]. Both compounds share the same core scaffold and reactive acetic acid handle, making them interchangeable in library synthesis while yielding derivatives with distinct metabolic and binding profiles.

Isosteric replacement Metabolic stability Sulfur-containing heterocycles

Vendor Purity and Availability: 98+% Purity with Multi-Gram Supply Capability Supports Reproducible SAR Campaigns

The target compound is available from multiple reputable vendors at high purity: ChemScene supplies it at 98+% purity in quantities from 50 mg to 5 g ; Sigma-Aldrich/Enamine offers 95% purity ; Fujifilm Wako lists 1 g, 2.5 g, and 5 g pack sizes ; TRC (Toronto Research Chemicals) supplies research-grade material [1]. In comparison, the thiomorpholine analog is less widely stocked, and the morpholin-4-yl-thiophen-2-yl-acetic acid analog (without sulfonyl) has a melting point of 212–216°C with more limited solubility data available . The broader multi-vendor availability of the target compound at defined purity levels reduces supply chain risk and ensures lot-to-lot consistency for SAR studies.

Chemical procurement Purity specification Reproducibility

Optimal Application Scenarios for 5-(Morpholine-4-sulfonyl)-thiophen-2-yl-acetic acid Based on Quantitative Evidence


Amide Library Synthesis for Protease and Kinase Inhibitor Screening

The carboxylic acid handle at the 2-position of the thiophene ring enables efficient amide coupling with diverse amine building blocks . As demonstrated by derivative BDBM34345 (IC₅₀ 7.35 µM against HIV-1 Gag-Pol polyprotein), the resulting amide conjugates can engage protease targets in biochemical FRET assays [1]. The morpholine sulfonyl group contributes 5 hydrogen bond acceptors and a TPSA of 83.91 Ų, providing ample capacity for target hydrogen bonding while maintaining a LogP (~0.4–1.4) compatible with aqueous assay conditions . This scaffold is best deployed in parallel amide library synthesis for initial hit finding against proteases, kinases, or other enzymes with solvent-exposed binding pockets.

Physicochemical Property Modulation in Lead Optimization – LogP Reduction Series

With a LogP shift of approximately –0.8 to –1.1 units relative to unsubstituted thiophene-2-acetic acid (LogP ~1.2–1.5) [2], the target compound serves as a tool for systematically lowering lipophilicity in lead series where excessive LogP contributes to metabolic instability, hERG binding, or promiscuous off-target activity. The morpholine-4-sulfonyl group can be introduced as a late-stage functionalization to improve the developability profile of thiophene-containing leads without altering the core scaffold's target engagement.

Salt Form Selection for in vivo Pharmacokinetic Studies

The free acid (MW 291.34, LogP 0.3961) and its sodium salt (CAS 1007012-31-8, MW 313.32, LogP 0.5248) are both commercially available . The minimal LogP difference between the two forms allows researchers to select the salt form based on solubility and dissolution rate requirements for in vivo dosing, without significantly altering the compound's distribution behavior. This is particularly advantageous when transitioning from in vitro biochemical assays (where the free acid may be preferred for DMSO solubility) to in vivo PK studies (where the sodium salt may offer superior aqueous solubility for oral or intravenous formulation).

Matched Molecular Pair Analysis with Thiomorpholine Isostere

The target compound (morpholine) and its thiomorpholine analog (C₁₀H₁₃NO₄S₃, MW 307.41) form a matched molecular pair differing by a single O→S atom replacement in the sulfonamide heterocycle . Systematic paired synthesis of amide derivatives from both scaffolds enables quantitative assessment of how this heteroatom substitution affects target potency, metabolic stability (particularly CYP450-mediated oxidation), and solubility. Such paired data is directly interpretable in computational models (e.g., Free-Wilson analysis, matched molecular pair analysis) to guide subsequent design cycles.

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